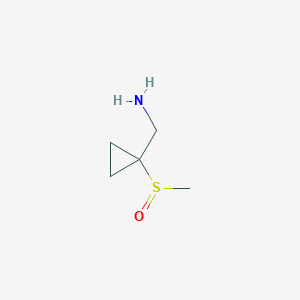
(1-Methanesulfinylcyclopropyl)methanamine
説明
“(1-Methanesulfinylcyclopropyl)methanamine” is a chemical compound with the CAS Number: 1803581-32-9 . It has a molecular weight of 133.21 and its IUPAC name is (1-(methylsulfinyl)cyclopropyl)methanamine . It is in liquid form .
Physical And Chemical Properties Analysis
“(1-Methanesulfinylcyclopropyl)methanamine” is a liquid . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Methanotrophs and Methane Conversion
Methanotrophs are bacteria that use methane as their sole carbon source, offering a plethora of biotechnological applications. These applications include producing single-cell proteins, biopolymers, components for nanotechnology (like surface layers), metabolites (such as methanol, formaldehyde, organic acids, and ectoine), lipids for biodiesel and health supplements, growth media, and vitamin B12. Additionally, genetically engineered methanotrophs can produce compounds like carotenoids or farnesene. The enzymes from methanotrophs, like dehydrogenases, oxidase, and catalase, are valuable for their high conversion efficiencies and applications in generating methanol or sequestering CO2 as formic acid ex vivo. Live cultures of methanotrophs can be utilized for bioremediation, chemical transformation, wastewater denitrification, components in biosensors, or even for direct electricity generation (Strong, Xie, & Clarke, 2015).
Biological Hydrogen Methanation
Biological hydrogen (H2) methanation is a promising approach for converting surplus energy from fluctuating sources like wind and solar into natural gas. The Sabatier-reaction, a part of this process, converts electricity to natural gas via electrolysis and subsequent steps. Technical and biological parameters from numerous studies on Biological Hydrogen Methanation (BHM) were compared and analyzed, highlighting the importance of overcoming physical limitations such as gas-liquid mass transfer or pH rise, and enhancing environmental conditions for bacterial biomass. Methane production and the percentage of methane in the off-gas have a distinct relationship, crucial for understanding BHM's potential applications (Lecker, Illi, Lemmer, & Oechsner, 2017).
Methane Production, Oxidation, and Emission by Soils
Soils are a vital component in the methane cycle, acting as both sources and sinks. Methane production in submerged soils is countered by oxidation in aerobic zones of wetland soils and upland soils. Methane transfer to the atmosphere occurs through various pathways, and the balance between methane production and consumption is influenced by numerous factors. Wetland soils are the primary sources of methane, but a significant portion of produced methane is reoxidized. Methane consumption occurs in most soils, with various factors affecting the consumption rates or potential. Understanding these dynamics is crucial for insights into methane's environmental impact and its management (Mer & Roger, 2001).
Safety and Hazards
The safety information for “(1-Methanesulfinylcyclopropyl)methanamine” indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H312, H314, H332, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
(1-methylsulfinylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-8(7)5(4-6)2-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQUVHTCJRCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



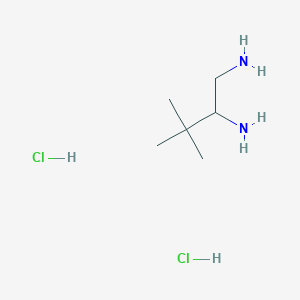
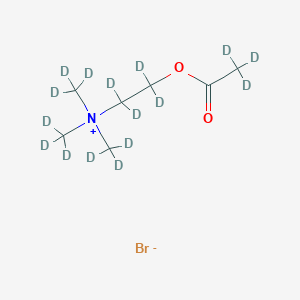
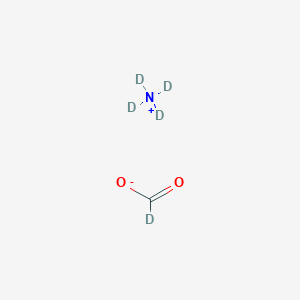
amine](/img/structure/B1381013.png)
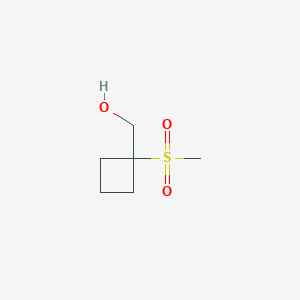
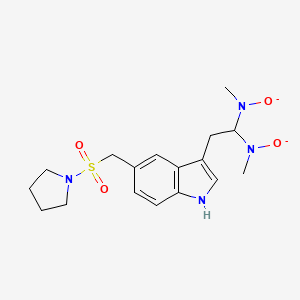
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
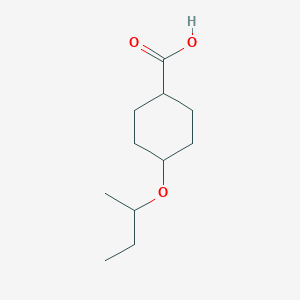
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
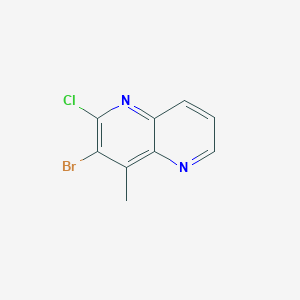

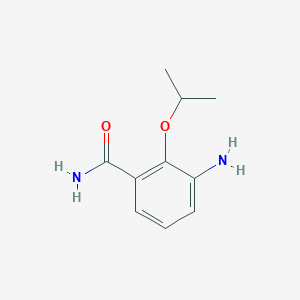
![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)